molecular formula C27H21FN2O3 B10891044 4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B10891044
M. Wt: 440.5 g/mol
InChI Key: RFNSMZQOBXUGDX-BZZOAKBMSA-N
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Description

4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including a fluorobenzoyl group, a hydroxy group, an indole moiety, and a pyrrolone ring. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

The synthesis of 4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common method involves the reaction between tryptamine and a fluorobenzoyl chloride derivative in the presence of a base to form the intermediate product. This intermediate is then subjected to cyclization and further functionalization to yield the final compound. The reaction conditions often include the use of dehydrating agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation .

Chemical Reactions Analysis

4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

    Cycloaddition: The indole moiety can participate in cycloaddition reactions to form more complex heterocyclic structures.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in the development of new synthetic methodologies.

    Biology: The indole moiety is known for its biological activity, and derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators.

    Medicine: Due to its structural complexity, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. The fluorobenzoyl group can enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar compounds include other indole derivatives and fluorobenzoyl-containing molecules. Some examples are:

The uniqueness of 4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one lies in its combination of functional groups, which confer a distinct set of chemical and biological properties.

Properties

Molecular Formula

C27H21FN2O3

Molecular Weight

440.5 g/mol

IUPAC Name

(4Z)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-[2-(1H-indol-3-yl)ethyl]-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C27H21FN2O3/c28-20-12-10-18(11-13-20)25(31)23-24(17-6-2-1-3-7-17)30(27(33)26(23)32)15-14-19-16-29-22-9-5-4-8-21(19)22/h1-13,16,24,29,31H,14-15H2/b25-23-

InChI Key

RFNSMZQOBXUGDX-BZZOAKBMSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)F)/O)/C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54

Origin of Product

United States

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